molecular formula C42H48O14 B14017486 Trigochinin B

Trigochinin B

Cat. No.: B14017486
M. Wt: 776.8 g/mol
InChI Key: USLNOOFCHMVHFV-CXQXIBKHSA-N
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Description

Trigochinin B is a daphnane-type diterpenoid isolated from the plant Trigonostemon chinensis. Daphnane diterpenoids are known for their complex structures and significant biological activities. This compound, along with its analogs, has attracted considerable attention due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trigochinin B involves multiple steps, including the formation of the core daphnane structure and subsequent functionalization. The synthetic route typically starts with a suitable diterpenoid precursor, followed by a series of oxidation, reduction, and substitution reactions to introduce the necessary functional groups .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. The extraction from natural sources, such as Trigonostemon chinensis, remains the primary method, although synthetic approaches are being explored to meet potential demand .

Chemical Reactions Analysis

Types of Reactions: Trigochinin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trigochinin B has been the subject of extensive scientific research due to its diverse biological activities. Some key applications include:

Mechanism of Action

The mechanism of action of Trigochinin B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its cytotoxic effects. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Trigochinin B is part of a larger family of daphnane diterpenoids, which includes compounds such as:

  • Trigochinin A
  • Trigochinin C
  • Trigochinin D
  • Trigochinin E

Uniqueness: this compound stands out due to its specific functional groups and the unique biological activities it exhibits. Compared to its analogs, it has shown stronger cytotoxic effects against certain cancer cell lines, making it a promising candidate for further research and development .

Properties

Molecular Formula

C42H48O14

Molecular Weight

776.8 g/mol

IUPAC Name

[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13R,15R)-2,8,10,12-tetraacetyloxy-9-benzoyloxy-6-hydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-15-yl] benzoate

InChI

InChI=1S/C42H48O14/c1-21(2)41(55-37(48)29-18-14-11-15-19-29)33(51-25(6)44)23(4)40(49)30-20-22(3)32(50-24(5)43)42(30)38(54-36(47)28-16-12-10-13-17-28)39(9,56-42)34(52-26(7)45)31(40)35(41)53-27(8)46/h10-19,22-23,30-35,38,49H,1,20H2,2-9H3/t22-,23+,30-,31-,32-,33-,34-,35+,38+,39+,40-,41-,42+/m0/s1

InChI Key

USLNOOFCHMVHFV-CXQXIBKHSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@]3([C@@H]([C@@H]([C@]([C@@H]([C@@H]3[C@@H]([C@@]4([C@H]([C@@]2([C@H]1OC(=O)C)O4)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C)O

Canonical SMILES

CC1CC2C3(C(C(C(C(C3C(C4(C(C2(C1OC(=O)C)O4)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C)O

Origin of Product

United States

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